molecular formula C17H23N7O3 B2720816 2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 923488-06-6

2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

Cat. No. B2720816
CAS RN: 923488-06-6
M. Wt: 373.417
InChI Key: FWLBHANMRQGXFB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including an allyl group, a tert-butyl group, a methyl group, and an acetamide group. It also contains a [1,2,4]triazino[3,4-f]purin ring which is a type of heterocyclic compound .

Scientific Research Applications

Radioligand Development

Compounds with similar structures have been used in the development of selective antagonist ligands for specific receptor subtypes, such as A2B adenosine receptors. For instance, [3H]-MRE 2029-F20, a derivative with related functionalities, has been synthesized and tritiated for use as a selective antagonist radioligand. This indicates potential applications in pharmacological research and drug development processes, especially for characterizing receptor subtypes and their biological roles (Baraldi et al., 2004).

Synthetic Chemistry Applications

Reactivity studies involving compounds with similar structural motifs have been conducted, revealing potential pathways for generating novel heterocycles and other complex molecules. For example, reactions of carbonyl compounds with triazine derivatives lead to the formation of new compounds with potential pharmaceutical relevance. These studies are fundamental for discovering new synthetic methods and developing drugs (Mironovich et al., 2013).

Pharmacology and Neuroscience

Some related compounds have been identified as functionally selective inverse agonists at the benzodiazepine site of GABAA receptors, indicating potential applications in neuroscience and pharmacology. Such compounds have been shown to enhance performance in animal models of cognition without exhibiting convulsant or proconvulsant activity, suggesting their utility in developing cognitive enhancers or treatments for neurological disorders (Chambers et al., 2004).

properties

IUPAC Name

2-(3-tert-butyl-9-methyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O3/c1-6-7-22-14(26)12-13(21(5)16(22)27)19-15-23(12)8-10(17(2,3)4)20-24(15)9-11(18)25/h6H,1,7-9H2,2-5H3,(H2,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLBHANMRQGXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-tert-butyl-9-methyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide

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